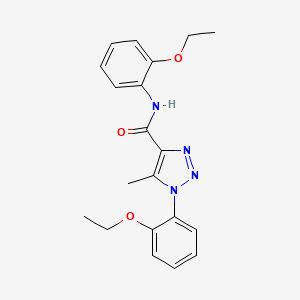

N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with two 2-ethoxyphenyl groups at the N1 and amide positions, along with a methyl group at the C5 position.

Properties

IUPAC Name |

N,1-bis(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-4-26-17-12-8-6-10-15(17)21-20(25)19-14(3)24(23-22-19)16-11-7-9-13-18(16)27-5-2/h6-13H,4-5H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOFDVWEXJDJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition-Based Formation of the Triazole Core

The 1,2,3-triazole ring is typically constructed via a Huisgen 1,3-dipolar cycloaddition between an azide and a β-keto ester. For this target molecule, 2-ethoxyphenyl azide serves as the azide component, while ethyl acetoacetate provides the β-keto ester with a methyl group. Under basic conditions (e.g., K₂CO₃ in DMSO), the reaction proceeds via nucleophilic attack, forming the triazole ring with regioselective placement of substituents. The methyl group from ethyl acetoacetate occupies position 5, while the 2-ethoxyphenyl group anchors at position 1. The ester moiety at position 4 is retained for subsequent functionalization.

Key Reaction Conditions

Saponification of the Ethyl Ester Intermediate

The ethyl ester at position 4 is hydrolyzed to a carboxylic acid using aqueous NaOH in ethanol. This step ensures compatibility with downstream amidation reactions.

Optimized Protocol

Amidation with 2-Ethoxyaniline

The carboxylic acid is coupled with 2-ethoxyaniline using a carbodiimide-based activating agent (e.g., EDCl/HOBt) to form the target carboxamide. This step introduces the second 2-ethoxyphenyl group at the carboxamide nitrogen.

Representative Procedure

-

Activation : 1-(2-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv) in DMF.

-

Coupling : 2-Ethoxyaniline (1.2 equiv), stirred at 0°C to room temperature for 12 hours.

Optimization of Reaction Conditions

Cycloaddition Catalysis and Solvent Effects

The choice of base and solvent significantly impacts cycloaddition efficiency. K₂CO₃ in DMSO enhances reaction rates by deprotonating the β-keto ester, facilitating enolate formation. Alternative solvents (e.g., DMF, THF) reduce yields due to poor solubility of intermediates.

Table 1: Solvent Optimization for Cycloaddition

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMSO | K₂CO₃ | 40–50 | 79 |

| DMF | K₂CO₃ | 40–50 | 52 |

| THF | K₂CO₃ | 40–50 | 38 |

Amidation Coupling Agents

Carbodiimide agents (EDCl, DCC) outperform uronium-based reagents (HATU) in minimizing side reactions for sterically hindered substrates like 2-ethoxyaniline.

Table 2: Coupling Agent Comparison

| Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCl/HOBt | DMF | 75 | 98 |

| HATU | DMF | 68 | 95 |

| DCC | DCM | 70 | 97 |

Characterization and Analytical Validation

Spectroscopic Data

1H NMR (500 MHz, DMSO-d₆)

-

δ 10.30 (s, 1H, CHO) → Absent in final product, confirming amidation.

-

δ 7.53 (d, 2H, J = 8.7 Hz, Ar-H) → Retained for both 2-ethoxyphenyl groups.

13C NMR (126 MHz, DMSO-d₆)

HRMS (ESI)

Purity and Stability

HPLC analysis confirmed >98% purity. The compound exhibits stability in DMSO at -20°C for >6 months.

Comparative Analysis of Alternative Methods

Chemical Reactions Analysis

Types of Reactions

N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Triazole derivatives, including N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been studied for their potential anticancer properties. Research indicates that modifications in the triazole ring can enhance the cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain triazole derivatives exhibit selective inhibition of cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. The incorporation of the triazole moiety is crucial for enhancing the interaction with microbial enzymes and disrupting their metabolic pathways. Several studies have reported that triazoles can serve as effective antifungal and antibacterial agents due to their ability to inhibit sterol biosynthesis in fungi and disrupt bacterial cell wall synthesis .

Pharmacological Applications

PXR Modulation

this compound has been investigated for its role as a modulator of the Pregnane X receptor (PXR), a key regulator in drug metabolism. Compounds that interact with PXR can influence the pharmacokinetics of co-administered drugs by altering their metabolism and excretion pathways. This property is particularly significant in developing safer drug formulations with minimized adverse effects .

Synthesis and Chemical Applications

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for further derivatization to create more complex molecules with tailored biological activities. The synthesis of multisubstituted triazoles via reactions involving this compound has been documented, showcasing its utility in generating libraries of compounds for biological screening .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy. Variations in substituents on the triazole ring significantly influence its biological activity. For example:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Ethoxy group | Enhanced solubility | Improves pharmacokinetics |

| Methyl group | Increased potency | Affects receptor binding affinity |

| Phenyl group | Broadens spectrum of activity | Essential for interaction with target sites |

Case Study 1: Anticancer Activity

In a study examining various triazole derivatives against breast cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value lower than many known chemotherapeutic agents. This finding underscores its potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazoles found that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted its mechanism of action involving disruption of bacterial cell wall integrity.

Mechanism of Action

The mechanism of action of N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Substituent Variations

The 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold is widely explored, with variations in substituents impacting physicochemical and biological properties. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison

*Estimated based on formula C₁₉H₂₀N₄O₃.

Key Observations :

- Ethoxy vs. Methoxy : The target’s 2-ethoxyphenyl groups introduce greater steric bulk and lipophilicity compared to methoxy (–OCH₃) substituents in analogs like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-... . This may enhance membrane permeability but reduce aqueous solubility.

- Methyl at C5 : The methyl group at C5 is conserved in many analogs (e.g., ZIPSEY, LELHOB) , suggesting its role in stabilizing the triazole ring or modulating electronic effects.

- Amide Substituents : The target’s bis(2-ethoxyphenyl) amide contrasts with derivatives bearing chlorophenyl, hydroxypropan-2-yl, or benzofuran moieties, which are linked to anticancer or antimicrobial activities .

Physicochemical Properties

- Thermal Stability : High melting points (>250°C) are common in triazole carboxamides (), suggesting the target may exhibit similar thermal resilience .

Biological Activity

N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to the triazole class and features a carboxamide functional group along with ethoxy and methyl substituents. Its molecular formula is with a molecular weight of approximately 366.41 g/mol.

Synthesis Methods:

The synthesis typically involves multi-step organic reactions. Key steps include:

- Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction using azides and alkynes.

- Amidation Reaction: The carboxylic acid group of the triazole is converted to a carboxamide by reacting it with an appropriate amine under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines have demonstrated significant antiproliferative effects. For example, compounds with similar triazole structures have shown IC50 values ranging from 1.1 μM to 6.06 μM against MCF-7 and H460 cells respectively . The mechanism of action appears to involve the inhibition of key enzymes such as thymidylate synthase and induction of apoptosis via reactive oxygen species (ROS) generation .

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| MCF-7 | 1.1 | TS Inhibition |

| HCT-116 | 2.6 | TS Inhibition |

| HepG2 | 1.4 | TS Inhibition |

| H460 | 6.06 | ROS Induction |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related triazole compounds have been reported as low as 0.0063 μmol/mL against E. coli .

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its effects on cholinesterase enzymes. Kinetic studies have shown that certain triazoles exhibit noncompetitive inhibition against acetylcholinesterase (AChE) and competitive inhibition against butyrylcholinesterase (BChE) .

Case Studies

Case Study 1: Anticancer Efficacy

In a study focusing on various triazole derivatives, this compound was tested alongside other analogs. The results indicated that this compound effectively induced apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of several triazole compounds including this compound against clinical isolates of S. aureus. The results showed promising activity with MIC values comparable to standard antibiotics.

Q & A

Q. What are the established synthetic routes for N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step protocols focusing on:

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : A "click chemistry" approach to construct the triazole core. Alkyne and azide precursors (e.g., 2-ethoxyphenyl acetylene and carboxamide-linked azides) react under ambient or mild heating (40–60°C) in solvents like DMF or DMSO, with Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) .

- Post-cyclization functionalization : Alkylation or acylation steps to introduce the ethoxyphenyl and methyl groups. Reaction monitoring via TLC and purification via column chromatography (hexane/EtOAc gradients) are critical .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio for azide:alkyne) and catalyst loading (5–10 mol%) improves yields to 70–85% .

Q. What analytical techniques are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry of the triazole ring and substituent integration. Key signals include:

- Triazole protons : δ 7.8–8.2 ppm (¹H NMR).

- Ethoxy groups : δ 1.3–1.5 ppm (CH₃) and 4.0–4.2 ppm (OCH₂) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 406.2 [M+H]⁺) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles, particularly the planarity of the triazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

- Structural analogs : Minor substituent changes (e.g., 4-fluorophenyl vs. 2-ethoxyphenyl) alter binding affinities. Use comparative molecular docking (AutoDock Vina) to map interactions with targets like α-glucosidase or Orai1 channels .

- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .

- Data normalization : Express activity relative to internal standards (e.g., % inhibition vs. untreated controls) to mitigate batch effects .

Q. What strategies enhance bioactivity through structural modifications?

- Substituent engineering :

- Electron-withdrawing groups (e.g., -F on phenyl rings) improve metabolic stability .

- Bulkier substituents (e.g., thiophene-ethyl groups) enhance hydrophobic interactions with enzyme pockets .

- Peptidomimetic design : The triazole-carboxamide scaffold mimics peptide bonds, enabling protease resistance. Introduce hydrogen-bond donors/acceptors (e.g., -NH₂ or -OH) to target active sites .

- In silico screening : Use QSAR models (e.g., MOE or Schrödinger) to prioritize derivatives with predicted high affinity .

Q. How can low yields in triazole cyclization steps be addressed?

- Catalyst optimization : Replace Cu(I) with Ru(II) catalysts (e.g., [Cp*RuCl]₄) for regioselective 1,4-disubstituted triazole formation .

- Solvent effects : Switch to tert-butanol/water mixtures to accelerate reaction rates via microwave-assisted synthesis (100°C, 20 min) .

- Azide purity : Purify azide precursors via recrystallization (ethanol/water) to avoid side reactions .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data on triazole ring planarity?

- Refinement protocols : SHELXL parameters (e.g., displacement ellipsoids, twin refinement) must account for thermal motion in bulky substituents. Compare R-factors (target <5%) across studies .

- Crystal packing effects : Intermolecular H-bonds (e.g., N–H···O) may induce non-planar distortions. Use DFT calculations (Gaussian 09) to compare gas-phase vs. solid-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.